2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O3/c1-34-12-11-30-15-28-21-17(16-7-3-2-4-8-16)13-31(22(21)23(30)33)14-20(32)29-19-10-6-5-9-18(19)24(25,26)27/h2-10,13,15H,11-12,14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAUHABOUNFDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Structural Characteristics
This compound features:
- A pyrrolo[3,2-d]pyrimidine core.
- Trifluoromethyl and methoxyethyl substituents that enhance its chemical properties.
The molecular formula is with a molecular weight of approximately 446.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism may involve:
- Inhibition of specific kinases , which are crucial in signaling pathways related to cancer and inflammation.
- Binding to receptors or enzymes , leading to downstream biochemical effects that can inhibit tumor growth or modulate inflammatory responses .
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit significant anti-cancer properties. Its potential applications include:
- Targeting cancer cells , particularly those with specific mutations or overexpressed receptors.
- Modulating immune responses , making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study identified similar compounds with the pyrrolo[3,2-d]pyrimidine structure demonstrating cytotoxic effects against various cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis .
- Kinase Inhibition : In vitro studies have shown that related compounds can act as inhibitors of the HER family of kinases, which are often overactive in cancers such as non-small cell lung cancer (NSCLC) .
- Inflammatory Response Modulation : Research has suggested that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating autoimmune disorders .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures exhibit significant anticancer properties. The specific compound may serve as a lead compound for developing new therapies targeting various cancers. Its structural characteristics are believed to interact with specific biological targets involved in cancer cell proliferation and survival, potentially leading to the development of novel anticancer agents.
Anti-inflammatory Properties
The compound's unique structure may also confer anti-inflammatory properties. By modulating inflammatory pathways, it could be developed into treatments for conditions characterized by chronic inflammation. The presence of the trifluoromethyl group is particularly notable as it can enhance metabolic stability and bioavailability of the drug candidates derived from this compound.
Synthesis and Modification
The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps tailored to optimize yield and purity. Various synthetic pathways have been explored in the literature, suggesting that modifications to the core structure may further enhance its biological activity and selectivity against specific targets in cancer and inflammatory diseases.
Case Study 1: Anticancer Screening
In a study examining the anticancer activity of pyrrolo[3,2-d]pyrimidine derivatives, compounds similar to this compound were screened against various cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Inflammatory Disease Model
Another investigation focused on the anti-inflammatory effects of related compounds in a rodent model of arthritis. Treatment with these compounds resulted in reduced swelling and joint pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, highlighting the potential for therapeutic use in inflammatory conditions.
Comparison with Similar Compounds
Substituent Variations in the Pyrrolo-Pyrimidine Core
- 3-(3-Methoxypropyl) Analog (): The compound 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide differs by a longer methoxypropyl chain (vs. methoxyethyl in the target compound). However, the extended chain could also reduce solubility compared to the shorter methoxyethyl group .
6-Chloro-3-(3-Methoxy-2-Methylphenyl) Derivative ():
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide features a chloro substituent at position 6 and a methoxy-methylphenyl group at position 3. The chloro group increases electrophilicity, which might enhance covalent binding to targets but could also raise toxicity concerns. The bulky methoxy-methylphenyl substituent may sterically hinder interactions compared to the smaller methoxyethyl group in the target compound .
Heterocyclic Systems with Pyrimidine Cores
Pyrazolo[3,4-d]pyrimidine Derivatives ():
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrimidine core but incorporates a pyrazole ring instead of a pyrrole. Fluorine substituents in this compound enhance metabolic stability and electron-withdrawing effects, similar to the trifluoromethyl group in the target compound. However, the pyrazole ring may confer distinct hydrogen-bonding properties, altering target selectivity .
Thiazolo-Pyrrolo-Pyrimidine Hybrids ():
Compound 8 (5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol) features a fused thiazole-pyrrolo-pyrimidine system. However, the increased rigidity of the fused system may reduce conformational flexibility compared to the target compound’s simpler pyrrolo-pyrimidine core .
Substituent Effects on Pharmacokinetics and Binding
Trifluoromethyl vs. Methoxy Groups
The 2-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects and hydrophobic interactions, which are absent in analogs with methoxy-substituted phenyl groups (e.g., ). Trifluoromethyl groups are associated with enhanced binding to aromatic pockets in proteins due to their size and polarity .
Acetamide Linker Variations
The acetamide moiety in the target compound is conserved in analogs like those in (e.g., 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide).
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrrolo[3,2-d]pyrimidine derivative?
Methodological Answer: Synthesis optimization requires careful control of:
- Reaction Conditions : Temperature (e.g., 120°C for 16 hours in NMP for amide coupling ), catalysts (e.g., palladium/copper for cross-coupling ), and solvent polarity.
- Functional Group Compatibility : The trifluoromethylphenyl group may require inert atmospheres to avoid hydrolysis .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the acetamide moiety .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
Q. How can researchers design experiments to evaluate the compound’s solubility and stability?
Methodological Answer:
- Solubility Screening : Use dynamic light scattering (DLS) in buffers (pH 1–7.4) to identify optimal solvents (e.g., DMSO for stock solutions) .
- Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity) over 14 days .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Predict reactivity of the pyrrolopyrimidine core using density functional theory (DFT) .
- Molecular Docking : Screen against targets (e.g., kinases) to prioritize substituents at the 2-methoxyethyl or trifluoromethylphenyl positions .
- SAR Analysis : Compare analogs (Table 1) to identify critical functional groups .
Q. Table 1: Structural Analogs and Bioactivity Trends
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| Fluorine at phenyl ring | Enhanced anticancer potency | |
| Methoxyethyl vs. ethyl substituent | Altered metabolic stability |
Q. How should researchers resolve contradictions between in vitro and in vivo bioassay data?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pyrrolopyrimidine core) .
- Pharmacokinetic Profiling : Measure bioavailability (e.g., IV vs. oral administration) and correlate with solubility data .
- Target Engagement Studies : Confirm binding affinity via surface plasmon resonance (SPR) if in vitro activity lacks in vivo efficacy .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Kinase Inhibition Profiling : Screen against a panel of 100+ kinases using ATP-competitive assays .
- Transcriptomic Analysis : RNA-seq of treated cell lines to identify downstream pathways (e.g., apoptosis markers) .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to map binding interactions .
Q. How can reaction scalability be addressed without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous synthesis for intermediates (e.g., pyrrolopyrimidine core) to reduce batch variability .
- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
